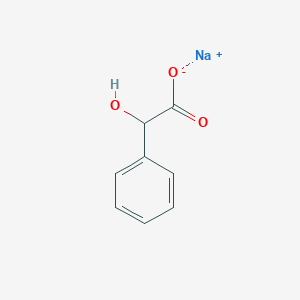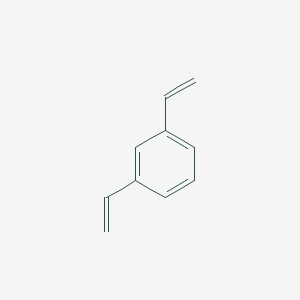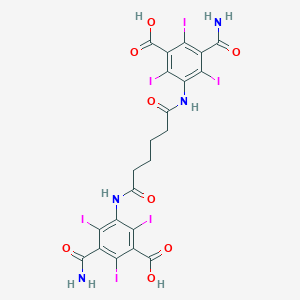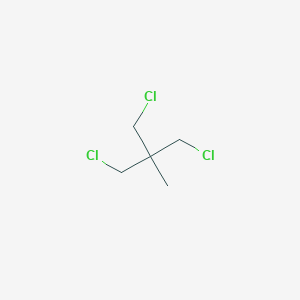
甲基硫代乙基甲基丙烯酸酯
描述
2-(Methylthio)ethyl methacrylate
科学研究应用
聚合
甲基硫代乙基甲基丙烯酸酯用于合成聚合物。它可以进行RAFT(可逆加成-断裂链转移)聚合,生成聚(2-(甲基亚砜)乙基甲基丙烯酸酯)。该过程涉及甲基硫代乙基甲基丙烯酸酯的聚合以及随后的氧化生成亚砜 .
刺激响应性
该化合物是刺激响应性的通用单体。它可用于制造对特定刺激有反应的聚合物。 例如,它可用于制造在暴露于可见光时会迅速分解的聚合物纳米粒子 .
聚合诱导自组装 (PISA)
甲基硫代乙基甲基丙烯酸酯可以从聚(寡(乙二醇)甲基醚甲基丙烯酸酯)(POEGMA)大分子链转移剂(大分子CTA)中进行PISA过程,从而产生具有各种形态的明确定义的聚合物纳米粒子 .
单线态氧猝灭
甲基硫代乙基甲基丙烯酸酯的聚合动力学不受空气存在的影响,这归因于该化合物对单线态氧的猝灭能力 .
N-氧化物聚合物的合成
除了亚砜聚合物,甲基硫代乙基甲基丙烯酸酯也可以用于合成相应的N-氧化物聚合物 .
用于光诱导电子/能量转移
作用机制
Target of Action
2-(Methylthio)ethyl methacrylate (2-MEMA) is a monomer that is primarily used in the synthesis of polymers . The primary targets of 2-MEMA are the polymer chains where it gets incorporated during the polymerization process .
Mode of Action
The mode of action of 2-MEMA involves its incorporation into polymer chains through a process known as polymerization . During this process, the double bond in the methacrylate group of 2-MEMA opens up and forms a bond with the growing polymer chain . This results in the formation of a polymer that has the 2-(methylthio)ethyl group pendant from the polymer backbone .
Biochemical Pathways
The polymers synthesized from 2-mema can exhibit various properties depending on their structure and composition . These properties can influence the behavior of the polymers in biological systems, such as their biocompatibility, biodegradability, and ability to interact with cells and tissues .
Pharmacokinetics
The pharmacokinetics of the resulting polymers would depend on factors such as their size, chemical composition, and the presence of any functional groups .
Result of Action
The primary result of the action of 2-MEMA is the formation of polymers with specific properties conferred by the 2-(methylthio)ethyl group . These polymers can be designed to have a variety of uses, such as in the development of new materials, drug delivery systems, and biomedical devices .
生化分析
Biochemical Properties
It is known that it can undergo polymerization under free-radical conditions .
Cellular Effects
It has been reported that polymers derived from this compound can be used in cryopreservation . These polymers do not modulate the frozen components during cryopreservation . Long-term exposure of the polymers was not tolerated by cells, but shorter incubation times, which are relevant for cryopreservation, were tolerated .
Molecular Mechanism
It is known that it can undergo polymerization under free-radical conditions .
Temporal Effects in Laboratory Settings
It has been reported that polymers derived from this compound can be used in cryopreservation . These polymers do not modulate the frozen components during cryopreservation .
属性
IUPAC Name |
2-methylsulfanylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMNVSTCSILMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393393 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14216-23-0 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes MTEMA particularly interesting for material design?
A1: MTEMA's thioether group offers unique reactivity and can be utilized for stimuli-responsive materials. For example, research has shown that MTEMA can be incorporated into polymers and subsequently oxidized to form sulfoxide groups []. This oxidation process can significantly impact the polymer's properties, such as its cytotoxicity []. Additionally, the thioether group allows for polymerization-induced self-assembly (PISA) when used with specific macro-CTAs like poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) []. This process generates nanoparticles that can be disassembled upon exposure to visible light due to the oxidation of the thioether group by singlet oxygen generated by encapsulated photosensitizers like ZnTPP [].
Q2: Can MTEMA be used to create functional surfaces?
A2: Yes, MTEMA can be copolymerized with other monomers to create surfaces with tailored properties. For instance, researchers have successfully incorporated MTEMA into terpolymers containing hydrophilic and hydrophobic components []. This specific terpolymer was then used as a platform for the in-situ polymerization of phospholipids, resulting in a stable, biomimetic surface [].
Q3: Does the incorporation of MTEMA affect the electrochemical properties of polymers?
A3: Yes, incorporating MTEMA into polymers with electroactive groups like ferrocene can influence their electrochemical behavior. Studies have demonstrated that copolymers of vinylferrocene and MTEMA exhibit enhanced stability when used to modify gold electrodes compared to poly(vinylferrocene) alone []. This improved stability is attributed to the presence of the thioether groups within the copolymer structure [].
Q4: Are there applications of MTEMA in metal extraction?
A4: Yes, MTEMA-containing polymers show promise for metal extraction applications. Research has shown that poly(N-isopropylacrylamide-co-MTEMA) gels can effectively extract gold(III) ions from solutions []. The thioether groups in MTEMA play a crucial role in binding the gold ions, while the thermosensitive nature of the copolymer allows for the controlled uptake and release of the metal [].
Q5: Are there any limitations or challenges associated with using MTEMA?
A5: While MTEMA offers various advantages, some challenges need to be considered. For instance, the oxidation of the thioether group to sulfoxide, while useful for some applications, can also lead to increased cytotoxicity in certain polymers []. This highlights the need for precise control over the oxidation process to tailor the material properties for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)



![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)






